![molecular formula C13H18N2 B13270842 2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile](/img/structure/B13270842.png)
2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C13H18N2. This compound is characterized by the presence of a phenyl ring substituted with a pentan-3-ylamino group and an acetonitrile group. It is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-bromoacetophenone with pentan-3-ylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to introduce the acetonitrile group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(Pentyl)amino]phenyl}acetonitrile: Similar structure but with a different alkyl chain length.
2-{4-[(Hexyl)amino]phenyl}acetonitrile: Another analog with a longer alkyl chain.
2-{4-[(Methyl)amino]phenyl}acetonitrile: A simpler analog with a shorter alkyl chain
Uniqueness
2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The pentan-3-yl group provides a balance between hydrophobicity and steric effects, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[4-(pentan-3-ylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-12(4-2)15-13-7-5-11(6-8-13)9-10-14/h5-8,12,15H,3-4,9H2,1-2H3 |
InChI Key |
TUSNVRKZRBEAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


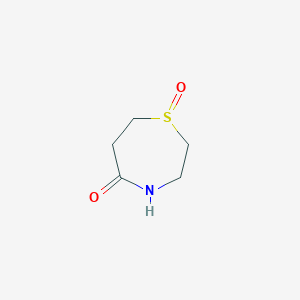
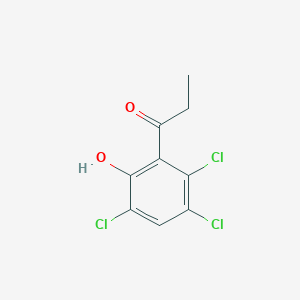
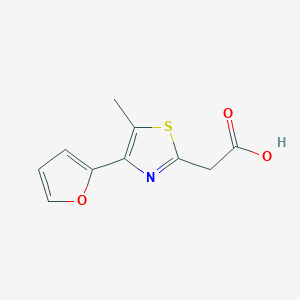
![2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13270771.png)
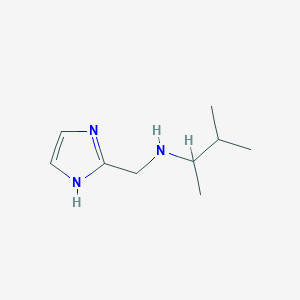
![{2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine](/img/structure/B13270809.png)
![1-[(N,N'-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13270816.png)
![1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine](/img/structure/B13270830.png)
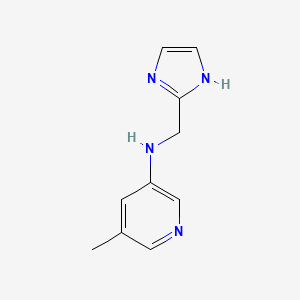
![2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine](/img/structure/B13270845.png)
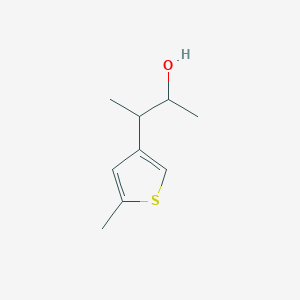
![[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13270857.png)
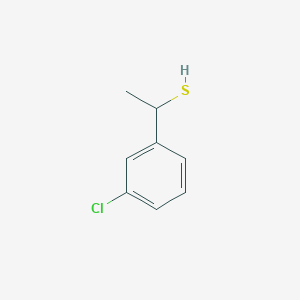
![4-{[(3-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13270868.png)
